![molecular formula C17H11N3O4S2 B2927976 Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-84-9](/img/structure/B2927976.png)

Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

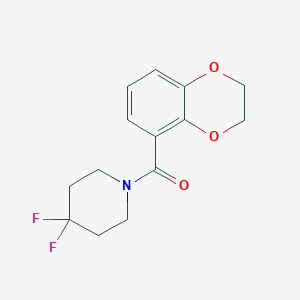

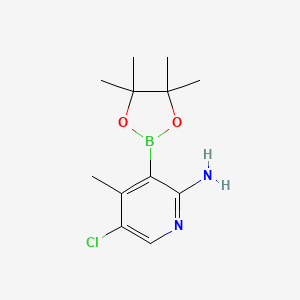

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of applications in medicinal chemistry . They are part of many biologically active compounds and drugs . The compound also contains a dioxolane group, which is a type of ether. Ethers are commonly used as solvents in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a dioxolane ring. These rings are likely connected by a methylene (-CH2-) group. The exact structure would need to be confirmed by spectroscopic techniques such as NMR .Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are typically crystalline solids at room temperature . They are relatively stable compounds, but can be oxidized under certain conditions .Wissenschaftliche Forschungsanwendungen

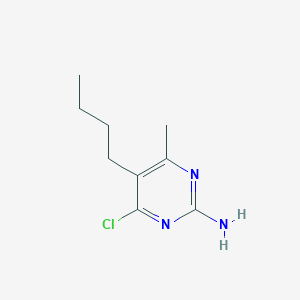

Synthesis of Chemical Intermediates

This compound serves as a precursor in the synthesis of various chemical intermediates. For instance, it has been used in the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is a building block for creating fused quinoline or bisquinoline systems . These intermediates are valuable in constructing complex molecules for further pharmaceutical applications.

Anticonvulsant Agents

The structure of this compound allows for the development of anticonvulsant agents. Researchers have synthesized [1,3]dioxolo-chromeno[2,3-b]pyridines as potential anti-seizure medications. These compounds have shown promise in preclinical seizure models, indicating the potential of Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate derivatives in neurotherapeutics .

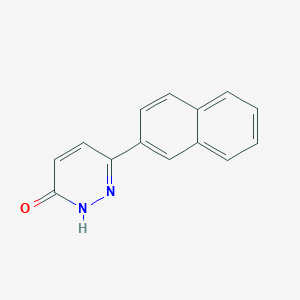

Fluorescence-Based Assays

The unique fluorescence properties of this compound make it suitable for developing fluorescence lifetime-based (FLT) binding assays. These assays can provide robust readouts for high-throughput screening, which is crucial in drug discovery and biochemical research .

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) . These enzymes are physiologically highly relevant targets in different indication areas . APAHs, for instance, are involved in the polyamine metabolism .

Mode of Action

The compound interacts with its targets through a binding process. The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop a fluorescence lifetime (FLT)-based binding assay . This assay is suitable to determine accurate binding constants for inhibitors against enzymes of the histone deacetylase family .

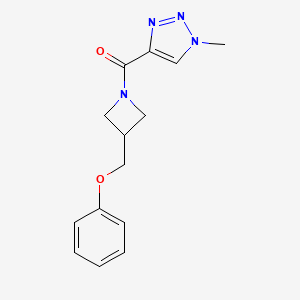

Biochemical Pathways

The compound affects the polyamine metabolism pathway, as APAHs are involved in this pathway . Polyamines have been reported to interfere with biofilm formation , a major success strategy of certain pathogens.

Pharmacokinetics

The compound’s storage temperature and its physical form (solid) suggest that it may have specific bioavailability characteristics .

Result of Action

The compound’s action results in the inhibition of the target enzymes, affecting their respective biochemical pathways . This can lead to changes at the molecular and cellular levels, such as interference with biofilm formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S2/c1-22-15(21)8-2-3-9-13(4-8)25-16(18-9)20-17-19-10-5-11-12(24-7-23-11)6-14(10)26-17/h2-6H,7H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLDMBWAFKYMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)

![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)